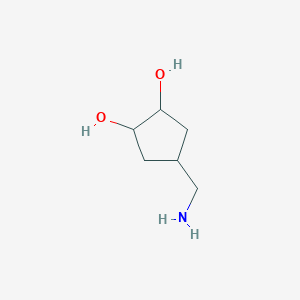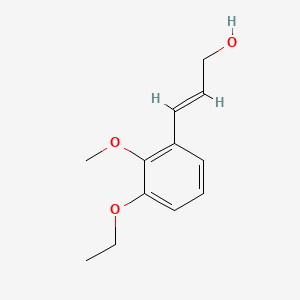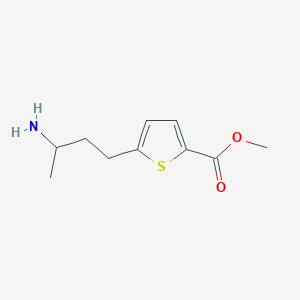
2-(4-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperazine ring and a tert-butyl ester group. The presence of the trifluoromethoxy group imparts significant chemical stability and lipophilicity, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of 4-Trifluoromethoxy-phenylamine: This intermediate is synthesized by reacting 4-nitrophenol with trifluoromethanesulfonic anhydride, followed by reduction with a suitable reducing agent.
Piperazine Derivatization: The 4-Trifluoromethoxy-phenylamine is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine derivative.
Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
2-(4-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its stability and bioavailability.
Industry: Utilized in the development of agrochemicals and materials science for the creation of novel materials with enhanced properties.
作用機序
The mechanism of action of 2-(4-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(4-Methoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-(4-Fluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester: Contains a fluoro group instead of a trifluoromethoxy group.
2-(4-Chloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester: Features a chloro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 2-(4-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester imparts unique properties such as increased lipophilicity, chemical stability, and potential for enhanced biological activity compared to its analogs. These characteristics make it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H21F3N2O3 |
|---|---|
分子量 |
346.34 g/mol |
IUPAC名 |
tert-butyl 2-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21F3N2O3/c1-15(2,3)24-14(22)21-9-8-20-10-13(21)11-4-6-12(7-5-11)23-16(17,18)19/h4-7,13,20H,8-10H2,1-3H3 |
InChIキー |
QFGDMDQCDXRMLC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=C(C=C2)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



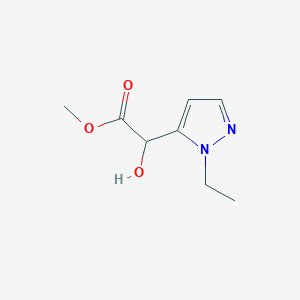
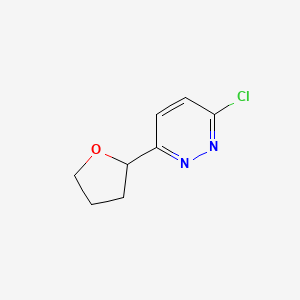
![N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride](/img/structure/B13544992.png)
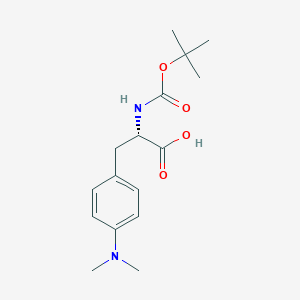
![3-[3-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid](/img/structure/B13545015.png)
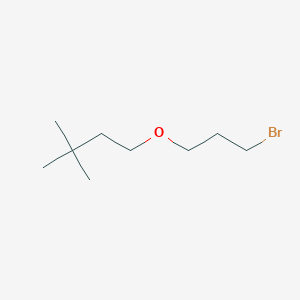
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid](/img/structure/B13545022.png)

